molecular formula C10H8BrNO3 B2410864 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1784332-48-4

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B2410864
CAS No.: 1784332-48-4
M. Wt: 270.082
InChI Key: ZHXDRKKSFBJBMU-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole . It is a compound with the CAS Number: 1784332-48-4 .


Molecular Structure Analysis

The molecular formula of this compound is C10H8BrNO3 . The InChI Code is 1S/C10H8BrNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 270.08 . It is a powder at room temperature . The predicted boiling point is 486.9±40.0 °C and the predicted density is 1.747±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Derivative Development

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid is utilized in the synthesis of various derivatives with potential pharmacological applications. For example, it serves as a core scaffold for the creation of anti-inflammatory compounds like Herdmanine D. The strategic development of its derivatives through methods like trifluoroacetylated indole driven hydrolysis highlights its versatility in chemical synthesis (P. Sharma et al., 2020).

Exploration in Natural Products

Research into brominated tryptophan alkaloids from Thorectidae sponges has identified compounds structurally related to this compound. These compounds, including variants of bromo-indoles, have shown potential in inhibiting the growth of bacteria like Staphylococcus epidermidis, indicating their possible use in antibacterial applications (Nathaniel L. Segraves & P. Crews, 2005).

Synthetic Intermediates and Fluorescent Probes

The molecule has been a part of studies focusing on the synthesis of fluorescent carboxylic acid derivatives. These derivatives, involving the 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety, have been explored as hydrogen bond-sensitive fluorescent probes, indicating the potential for this compound in developing advanced spectroscopic tools (A. Mitra et al., 2013).

Anti-inflammatory and Analgesic Activity

The compound has also been investigated in the context of anti-inflammatory and analgesic activities. Derivatives synthesized from indole-2-carboxylic acid have shown promising results in this area, suggesting the potential of this compound in the development of new therapeutic agents (S. Sondhi et al., 2007).

Safety and Hazards

The safety information available indicates that this compound should be stored at room temperature . It is labeled with a warning signal word . Further safety and hazard details should be available in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

6-bromo-4-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXDRKKSFBJBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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